3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that serves as a key intermediate in the synthesis of sitagliptin, a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus. [, ] This compound is a crucial building block for the construction of sitagliptin and its analogs. [] Its structure contains a trifluoromethyl group and a fused triazolopyrazine ring system, which contribute to its specific chemical properties and reactivity. []
Synthesis Analysis
Several methods have been developed for the synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine. One approach involves a multi-step process starting from ethyl trifluoroacetate, chloroacetyl chloride, and hydrazine hydrate. [] This method involves the formation of N'-(2,2,2-trifluoroacetyl)chloroacetohydrazide, followed by cyclization, reaction with ethylenediamine, and a final cyclization step to yield the desired product. [] Another method utilizes a condensation reaction between (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A] pyrazine hydrochloride in the presence of a condensing agent and an acid-binding agent. [] This approach allows for the preparation of the target compound in high yield and purity. []
Chemical Reactions Analysis
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine can undergo various chemical reactions, enabling the synthesis of diverse derivatives. One notable reaction is its ability to react with isocyanates in the presence of triethylamine, leading to the formation of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. [] This reaction offers a straightforward route to expand the chemical diversity of compounds based on this scaffold, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
Mechanism of Action
While 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine itself is not known to possess inherent biological activity, it serves as a crucial intermediate in the synthesis of compounds with therapeutic potential. For instance, it is a key building block for the synthesis of sitagliptin, which exerts its antidiabetic effects through the inhibition of DPP-IV. [] By inhibiting DPP-IV, sitagliptin prevents the degradation of incretin hormones, leading to increased insulin secretion and improved glycemic control.
Compound Description: NTTP is identified as a potential genotoxic impurity found in sitagliptin phosphate monohydrate active pharmaceutical ingredient , , . Its presence, even in trace amounts, raises concerns due to its potential mutagenic effects. Analytical methods, including LC-MS/MS and UHPLC-MS/MS, have been developed for its detection and quantification in sitagliptin drug substances and products , , .
3-Desamino-2,3-dehydrositagliptin
Compound Description: This compound is a recognized impurity of sitagliptin, listed in the United States Pharmacopeia .
3-Desamino-3,4-dehydrositagliptin
Compound Description: Similar to the previous compound, 3-Desamino-3,4-dehydrositagliptin is also a documented impurity of sitagliptin listed in the United States Pharmacopeia .
(E)-(2,4,5-Trifluorophenyl)but-2-enoic acid
Compound Description: This compound serves as a crucial intermediate in the synthesis of both 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin . It can undergo amide bond formation with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine to yield the aforementioned impurities.
(E)-(2,4,5-Trifluorophenyl)but-3-enoic acid
Compound Description: This compound is a regioisomer of (E)-(2,4,5-Trifluorophenyl)but-2-enoic acid, formed via double bond isomerization under specific reaction conditions . It serves as an alternative precursor to sitagliptin impurities.
Compound Description: This compound is a sitagliptin derivative synthesized and evaluated for its inhibitory activity against E. coli DNA Gyrase-A . It exhibits a promising docking score of -8.5 kcal/mol, suggesting potential as an antibacterial agent.
7. 7-(4-Chloro-3-nitrophenylsulfonyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3,α]pyrazine * Compound Description: Another sitagliptin derivative, this compound also demonstrated inhibitory activity against E. coli DNA Gyrase-A . It exhibited a moderate docking score of -8.4 kcal/mol, suggesting potential as an antibacterial agent.* Relevance: The structural similarity of this compound to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine, with a chlorine atom and a nitro group on the phenyl ring of the sulfonyl group at the 7-position, further supports the potential for modifications at this position to influence biological activity. The presence of halogens on the aromatic ring, as observed in this derivative, may contribute to enhanced binding affinity or other pharmacological properties, making it a valuable lead for further antibacterial drug development.
8. 7-(4-Fluorophenylsulfonyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3,α]pyrazine * Compound Description: This compound is a sitagliptin derivative with a fluorine atom at the para position of the phenyl ring attached to the sulfonyl group at the 7-position of the triazolopyrazine core . It shows moderate inhibitory activity against E. coli DNA Gyrase-A, with a docking score of -8.0 kcal/mol.* Relevance: Similar to the other sulfonyl derivatives, this compound demonstrates that modifications at the 7-position of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine can modulate biological activity. The fluorine atom, being highly electronegative, can influence the electronic properties and potentially the binding affinity of the molecule, making it a relevant example for structure-activity relationship studies.
Compound Description: This derivative features a nitro group at the para position of the phenyl ring connected to the sulfonyl group at the 7-position of the triazolopyrazine core . It exhibits moderate inhibitory activity against E. coli DNA Gyrase-A, with a docking score of -7.8 kcal/mol.
10. 7-(4-Iodophenylsulfonyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3,α]pyrazine * Compound Description: This sitagliptin derivative features an iodine atom at the para position of the phenyl ring connected to the sulfonyl group at the 7-position . It shows moderate inhibitory activity against E. coli DNA Gyrase-A, with a docking score of -7.8 kcal/mol.* Relevance: The introduction of a bulky iodine atom in this derivative of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine highlights the tolerance of the 7-position for larger substituents. The iodine atom can influence the lipophilicity and potentially the metabolic stability of the molecule, making it an intriguing lead for further optimization.
Compound Description: This class of compounds, derived from 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine, was synthesized and screened for anti-cancer properties . Specifically, these derivatives showed promising antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29).
12. 7-[(3R)-3-(tert-butoxycarbonylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazole * Compound Description: This compound is a key intermediate in a specific synthetic route for sitagliptin . Its synthesis involves the condensation of (R)-3-(tert-butoxycarbonyl)-4-(2,4,5-trifluorophenyl)butyric acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride.* Relevance: This intermediate highlights a specific application of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine in the synthesis of sitagliptin. The described synthetic route, focusing on the formation of this intermediate, provides valuable insights into the production process of this important antidiabetic drug.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tritosulfuron is a sulfonylurea herbicide used for the pre and post-emergence control of diverse weeds in a wide variety of crops. Tritosulfuron is a sulfonamide that is benzenesulfonamide substituted by a trifluoromethyl group at position 2 and a [4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamoyl group at the nitrogen atom. It has a role as a xenobiotic, an environmental contaminant and a herbicide. It is a sulfonamide, a member of 1,3,5-triazines, a member of (trifluoromethyl)benzenes, an aromatic ether and a member of ureas.
1-methyl-5-[[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-4-pyridinyl]oxy]-N-[4-(trifluoromethyl)phenyl]-2-benzimidazolamine is an aromatic ether. B-Raf/VEGFR-2 Inhibitor RAF265 is an orally bioavailable small molecule with potential antineoplastic activity. CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.